molecular formula C21H19FN2O3 B11340443 N-(3,4-dimethoxybenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B11340443
M. Wt: 366.4 g/mol
InChI Key: WUJWSBFSTCLTDO-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3,4-dimethoxyphenyl group, a fluorine atom, and a pyridin-2-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluorine atom, in particular, can significantly influence its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O3/c1-26-18-11-10-15(13-19(18)27-2)14-24(20-9-5-6-12-23-20)21(25)16-7-3-4-8-17(16)22/h3-13H,14H2,1-2H3

InChI Key

WUJWSBFSTCLTDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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